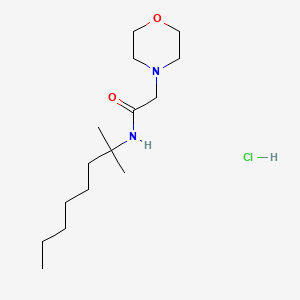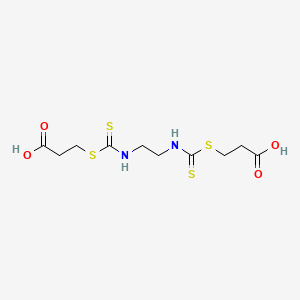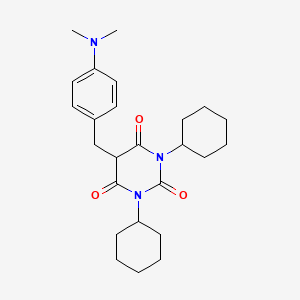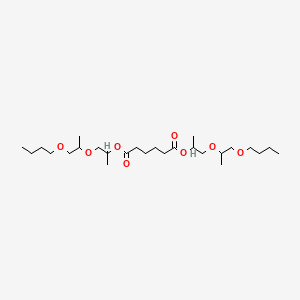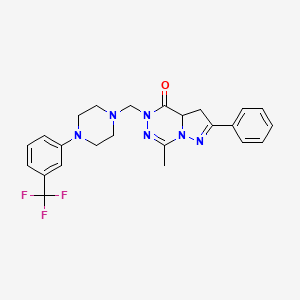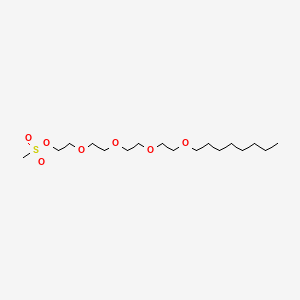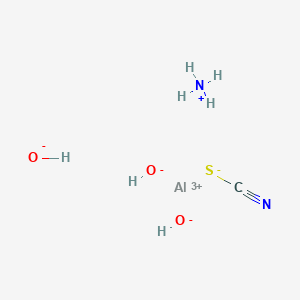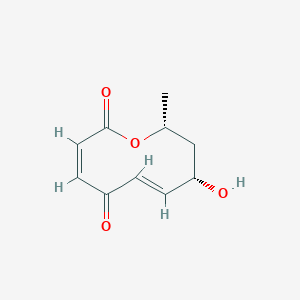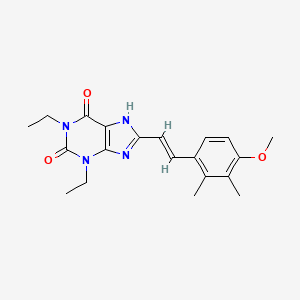
(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their diverse biological activities, including acting as phosphodiesterase inhibitors, adenosine receptor antagonists, and bronchodilators. This compound, with its unique styryl substitution, may exhibit distinct pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Styryl Substitution:
Methoxy and Dimethyl Substitution: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the xanthine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a synthetic intermediate for more complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications as a bronchodilator or adenosine receptor antagonist.
Industry: Use in the development of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine likely involves:
Molecular Targets: Binding to adenosine receptors or inhibiting phosphodiesterase enzymes.
Pathways Involved: Modulating cyclic AMP (cAMP) levels, affecting cellular signaling and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Used as a bronchodilator in respiratory diseases.
Pentoxifylline: Used to improve blood flow in peripheral vascular diseases.
Uniqueness
(E)-1,3-Diethyl-8-(4-methoxy-2,3-dimethylstyryl)xanthine is unique due to its specific styryl substitution, which may confer distinct pharmacological properties compared to other xanthine derivatives.
Eigenschaften
CAS-Nummer |
155271-06-0 |
|---|---|
Molekularformel |
C20H24N4O3 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1,3-diethyl-8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H24N4O3/c1-6-23-18-17(19(25)24(7-2)20(23)26)21-16(22-18)11-9-14-8-10-15(27-5)13(4)12(14)3/h8-11H,6-7H2,1-5H3,(H,21,22)/b11-9+ |
InChI-Schlüssel |
XAGKAAKDNYPRMI-PKNBQFBNSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)C)C |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


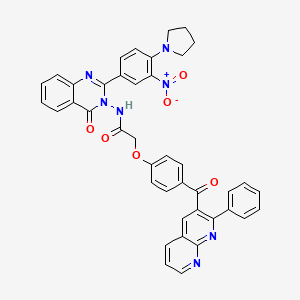
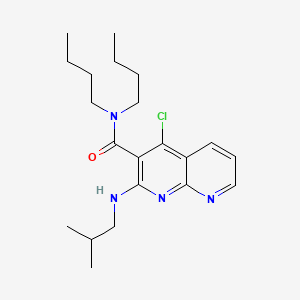
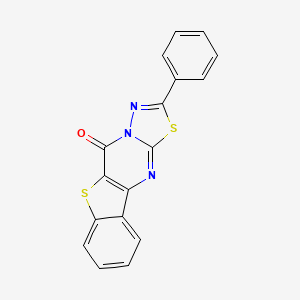
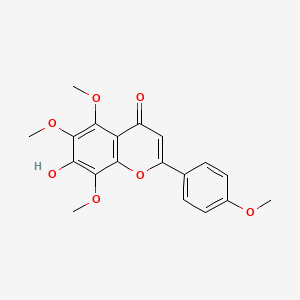
![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)

